molecular formula C15H18ClN3O3S B11195789 methyl 2-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

methyl 2-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11195789
M. Wt: 355.8 g/mol
InChI Key: KRGRYFOHEZNXSX-UHFFFAOYSA-N
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Description

METHYL 2-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound featuring a pyrazole ring, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the pyrazole and thiophene intermediates. The pyrazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . The thiophene ring can be synthesized using similar cyclization methods, often involving sulfur-containing reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of METHYL 2-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a biochemical pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H18ClN3O3S

Molecular Weight

355.8 g/mol

IUPAC Name

methyl 2-[[2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C15H18ClN3O3S/c1-7-10(4)23-14(12(7)15(21)22-5)17-11(20)6-19-9(3)13(16)8(2)18-19/h6H2,1-5H3,(H,17,20)

InChI Key

KRGRYFOHEZNXSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CN2C(=C(C(=N2)C)Cl)C)C

Origin of Product

United States

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